![molecular formula C12H13ClFN3O3 B15285036 (2R,3R,4S,5S)-5-(4-Amino-6-chloro-1H-benzo[d]imidazol-1-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B15285036.png)
(2R,3R,4S,5S)-5-(4-Amino-6-chloro-1H-benzo[d]imidazol-1-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clofarabine is a purine nucleoside antimetabolite used primarily in the treatment of relapsed or refractory acute lymphoblastic leukemia (ALL) in pediatric patients. It is marketed under the trade names Clolar in the United States and Evoltra in Europe and Australia . Clofarabine is known for its ability to inhibit DNA synthesis and induce apoptosis in cancer cells, making it a potent chemotherapeutic agent .
Vorbereitungsmethoden
Clofarabine can be synthesized through various methods, including enzymatic transglycosylation and chemical synthesis. One common method involves the preparation of 2-chloroadenosine by enzymatic transglycosylation between 2-chloroadenine and nucleosides, followed by benzoylation, isomerization, sulfonate ester formation, fluorination, and deprotection . Industrial production methods often focus on optimizing yield and minimizing the formation of undesired stereoisomers .
Analyse Chemischer Reaktionen
Clofarabine undergoes several types of chemical reactions, including:
Oxidation and Reduction: Clofarabine is resistant to deamination by adenosine deaminase due to the presence of a halogen group at the two positions of the base.
Substitution: The presence of a halogen in the sugar prevents cleavage of the glycosidic bond by purine nucleoside phosphorylase.
Common Reagents and Conditions: Reagents such as benzoyl chloride, isomerization catalysts, and fluorinating agents are commonly used in its synthesis.
Major Products: The primary product of these reactions is clofarabine itself, with minimal by-products due to the specificity of the reactions involved.
Wissenschaftliche Forschungsanwendungen
Clofarabine has a wide range of scientific research applications, including:
Wirkmechanismus
Clofarabine exerts its effects through multiple mechanisms:
Inhibition of Ribonucleotide Reductase: This enzyme is crucial for DNA synthesis, and its inhibition leads to a decrease in deoxynucleotide triphosphates, which are necessary for DNA replication.
Incorporation into DNA: Clofarabine is incorporated into DNA, causing chain termination and inhibition of DNA synthesis.
Induction of Apoptosis: The disruption of DNA function and inhibition of DNA repair mechanisms lead to programmed cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Clofarabine is structurally similar to other purine nucleoside analogs such as fludarabine and cladribine. it has unique features that distinguish it from these compounds:
Eigenschaften
Molekularformel |
C12H13ClFN3O3 |
|---|---|
Molekulargewicht |
301.70 g/mol |
IUPAC-Name |
(2R,3R,4S,5S)-5-(4-amino-6-chlorobenzimidazol-1-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H13ClFN3O3/c13-5-1-6(15)10-7(2-5)17(4-16-10)12-9(14)11(19)8(3-18)20-12/h1-2,4,8-9,11-12,18-19H,3,15H2/t8-,9+,11-,12+/m1/s1 |
InChI-Schlüssel |
OCMJDMXFXUSVDJ-DMWPJOQESA-N |
Isomerische SMILES |
C1=C(C=C2C(=C1N)N=CN2[C@@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)Cl |
Kanonische SMILES |
C1=C(C=C2C(=C1N)N=CN2C3C(C(C(O3)CO)O)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-Amino-6-[(1R)-1-[4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]-4-pyrimidinyl]-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine](/img/structure/B15284955.png)
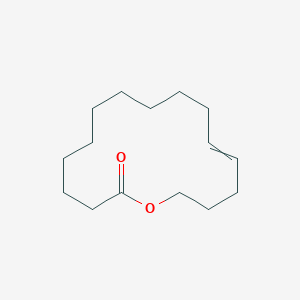
![8-(6-aminopurin-9-yl)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol](/img/structure/B15284979.png)
![Benzene, 1,3-dimethoxy-5-[(4-methoxyphenyl)ethynyl]-](/img/structure/B15284982.png)
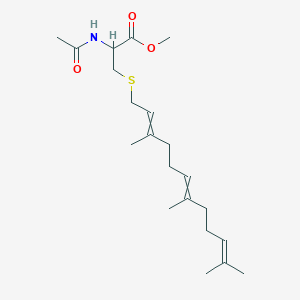
![1-[3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B15285007.png)
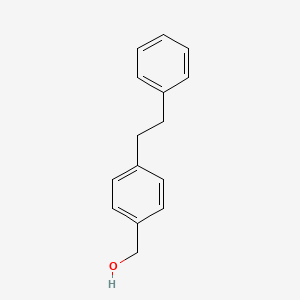
![cis-(1R,3R)-1,2,3,4-Tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester hydrochloride](/img/structure/B15285020.png)
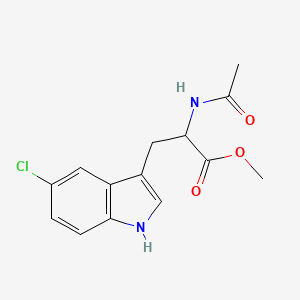
![N-[(1S,2S,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide](/img/structure/B15285044.png)
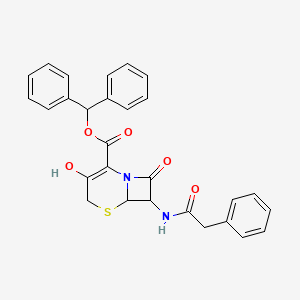
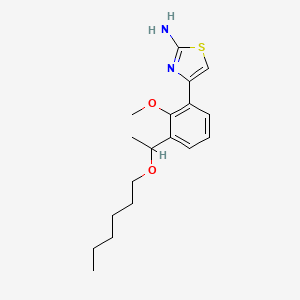
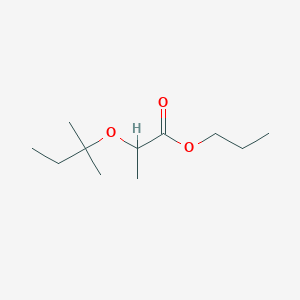
![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate;Beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(Betar)-1H-pyrazole-1-propanenitrile, phosphate](/img/structure/B15285065.png)
